molecular formula C15H18N2O5S B1521173 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1193389-95-5

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B1521173
M. Wt: 338.4 g/mol
InChI Key: SQYZRTXBXGRTBP-UHFFFAOYSA-N
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Description

“4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C15H18N2O5S . It has an average mass of 338.379 Da and a monoisotopic mass of 338.093628 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4,6-diphenylpyrimidin-2-amine derivatives were synthesized containing a guanidine moiety . In another study, derivatives were prepared by coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes in the presence of p-dodecylbenzenesulfonic acid (DBSA) as a phase transfer catalyst in H2O .


Molecular Structure Analysis

The 3D X-ray crystallographic structure of a similar compound, 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, was determined . The 3D structures of all derivatives were determined based on the modification of this compound using the Sybyl program .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (derivative 12) selectively inhibited Aurora kinase A (AURKA) activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide” include a molecular formula of C15H18N2O5S, an average mass of 338.379 Da, and a monoisotopic mass of 338.093628 Da .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Applications

  • Context : Halogenated sulfonamides, including compounds related to 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide, have been studied for their potential as inhibitors of the carbonic anhydrase (CA) isozyme IX.
  • Research Insight : These compounds show inhibition of CA IX, a tumor-associated isozyme, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Sulfonamide Group in Medicinal Chemistry

  • Context : The sulfonamide group, a key component in 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide, is significant in drug design.
  • Research Insight : This group appears in many marketed drugs and is crucial for activity in certain drug classes. Its importance in medicinal chemistry is highlighted, despite misconceptions about its safety and efficacy (Kalgutkar et al., 2010).

Antitumor Sulfonamides and Gene Expression Studies

  • Context : Exploring the relationship between structure, gene expression, and antitumor efficacy of sulfonamide-based compounds.
  • Research Insight : Certain sulfonamides, including related structures, have shown promise as antitumor agents, with their impact on gene expression providing insights into effective pharmacophore structures and drug-sensitive pathways (Owa et al., 2002).

Environmental Degradation of Sulfonamides

  • Context : Investigating the environmental degradation pathways of sulfonamides, including related compounds.
  • Research Insight : Microbial degradation pathways for sulfonamides have been identified, crucial for understanding their environmental fate and addressing antibiotic resistance concerns (Ricken et al., 2013).

Sulfonamide Derivatives in Leukemia Studies

  • Context : Research into the potential antitumor activity of sulfonamide derivatives in leukemia.
  • Research Insight : Various sulfonamide derivatives were tested against leukemia cell lines, though they did not exhibit significant antitumor activity in these specific cases (Catsoulacos & Camoutsis, 1980).

Future Directions

The future directions for research on “4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide” and similar compounds could involve further investigation into their anticancer properties, as well as their potential applications in other areas of medicine .

properties

IUPAC Name

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-20-12-7-11(8-13(9-12)21-2)17-23(18,19)15-5-4-10(16)6-14(15)22-3/h4-9,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYZRTXBXGRTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide
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Reactant of Route 6
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